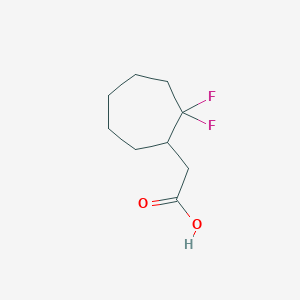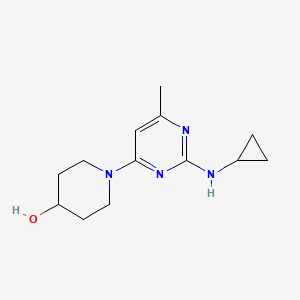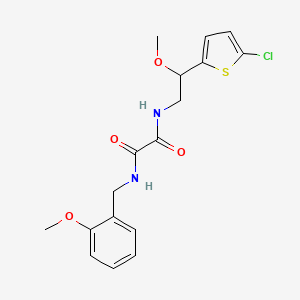![molecular formula C17H17N5O2S B2893436 3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894994-92-4](/img/structure/B2893436.png)
3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .
Mode of Action
The compound interacts with PRMT3 in an allosteric manner , meaning it binds to a site on the enzyme different from the active site . This binding changes the conformation of the enzyme, thereby modulating its activity . The compound is a potent inhibitor of PRMT3, with an IC50 value of 31±2 nM and a KD value of 53±2 nM .
Biochemical Pathways
The inhibition of PRMT3 by the compound affects the methylation pathway of arginine residues in proteins . This can have downstream effects on various biological processes, including protein synthesis (due to the role of PRMT3 in ribosome maturation) and lipid metabolism (due to the potential role of PRMT3 in lipogenesis) .
Pharmacokinetics
The potency and selectivity of the compound suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of proteins that can be methylated by PRMT3 . By inhibiting PRMT3, the compound could potentially affect protein synthesis and lipid metabolism, among other processes .
Propiedades
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-14-10-13(12-6-2-1-3-7-12)22-16(18-14)19-20-17(22)25-11-15(24)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9,11H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJVDUOOILUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)


![N4-(4-ethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)


![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile](/img/structure/B2893369.png)



![N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2893375.png)
